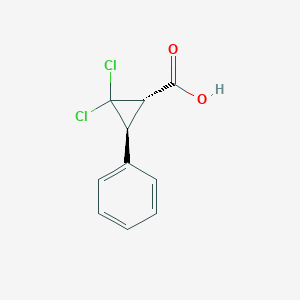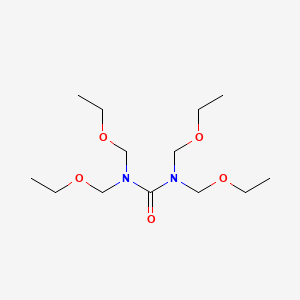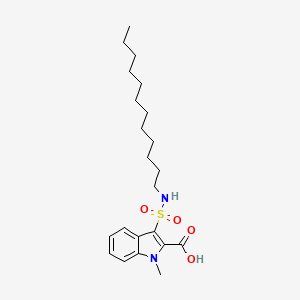silane CAS No. 594864-86-5](/img/structure/B12588548.png)
[3,3-Dimethyl-2-(trifluoromethyl)but-1-en-1-yl](triphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-(trifluoromethyl)but-1-en-1-ylsilane: is a compound that features a trifluoromethyl group attached to a butenyl chain, which is further bonded to a triphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(trifluoromethyl)but-1-en-1-ylsilane typically involves the reaction of a suitable trifluoromethylated precursor with a triphenylsilane reagent under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the trifluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions could produce a range of substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3,3-Dimethyl-2-(trifluoromethyl)but-1-en-1-ylsilane can be used as a building block for the construction of more complex molecules
Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs or therapeutic agents. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In materials science, the compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-2-(trifluoromethyl)but-1-en-1-ylsilane exerts its effects depends on its specific application. In chemical reactions, the trifluoromethyl group can act as an electron-withdrawing group, influencing the reactivity of the molecule. The triphenylsilane moiety can provide steric hindrance and stability to the compound.
Molecular Targets and Pathways: In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific context and application.
Comparación Con Compuestos Similares
[3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole]: Known for its use in trifluoromethylation reactions.
Trimethyl(trifluoromethyl)silane: Another compound featuring a trifluoromethyl group attached to a silane moiety.
Uniqueness: 3,3-Dimethyl-2-(trifluoromethyl)but-1-en-1-ylsilane is unique due to the combination of its trifluoromethyl and triphenylsilane groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
594864-86-5 |
|---|---|
Fórmula molecular |
C25H25F3Si |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[3,3-dimethyl-2-(trifluoromethyl)but-1-enyl]-triphenylsilane |
InChI |
InChI=1S/C25H25F3Si/c1-24(2,3)23(25(26,27)28)19-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3 |
Clave InChI |
OFGIIQNOHOJOHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
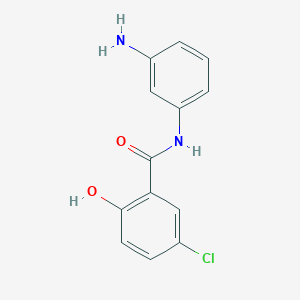
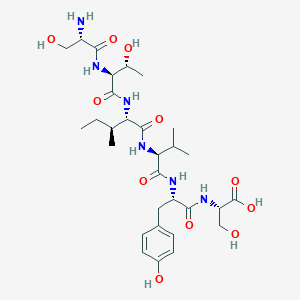
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)

![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
![(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine](/img/structure/B12588511.png)
